Valerophenone Valerophenone Valerophenone is an aromatic ketone that consists of benzene substituted by a pentanoyl group. It has a role as a volatile oil component and a plant metabolite.
1-Phenyl-1-pentanone, also known as butyl phenyl ketone or pentanophenone, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 1-Phenyl-1-pentanone exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1-phenyl-1-pentanone is primarily located in the membrane (predicted from logP). 1-Phenyl-1-pentanone can be converted into 5-methoxyvalerophenone. 1-Phenyl-1-pentanone is a balsam and valerian tasting compound that can be found in green vegetables and wild celery. This makes 1-phenyl-1-pentanone a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 1009-14-9
VCID: VC21339606
InChI: InChI=1S/C11H14O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
SMILES: CCCCC(=O)C1=CC=CC=C1
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol

Valerophenone

CAS No.: 1009-14-9

Cat. No.: VC21339606

Molecular Formula: C11H14O

Molecular Weight: 162.23 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Valerophenone - 1009-14-9

CAS No. 1009-14-9
Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
IUPAC Name 1-phenylpentan-1-one
Standard InChI InChI=1S/C11H14O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
Standard InChI Key XKGLSKVNOSHTAD-UHFFFAOYSA-N
SMILES CCCCC(=O)C1=CC=CC=C1
Canonical SMILES CCCCC(=O)C1=CC=CC=C1
Appearance Clear Colorless Oil
Boiling Point 245.0 °C
Melting Point -9.4 °C
-9.4°C

Chemical and Physical Properties

Valerophenone is a colorless to light yellow liquid with a balsamic odor, soluble in organic solvents such as chloroform and ethyl acetate but insoluble in water . Its key physicochemical properties are summarized below:

PropertyValue
Molecular Weight162.23 g/mol
Melting Point-9 °C
Boiling Point244–245 °C (lit.)
Density0.975 g/mL at 20 °C
Refractive IndexnD20=1.5143n_D^{20} = 1.5143
Flash Point217 °F (103 °C)
SolubilitySparingly in chloroform, slightly in ethyl acetate

The compound’s stability is influenced by its incompatibility with strong oxidizing agents, acids, and bases, necessitating storage in sealed, dry conditions at room temperature . Its low water solubility and moderate lipophilicity (logP=2.79\log P = 2.79) make it suitable for organic-phase reactions .

Synthesis and Industrial Production

Valerophenone is synthesized via two primary routes:

Friedel-Crafts Acylation

Benzene undergoes acylation with valeryl chloride (CH3(CH2)3COCl\text{CH}_3(\text{CH}_2)_3\text{COCl}) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method yields valerophenone with high efficiency and is widely employed in industrial settings :

C6H6+CH3(CH2)3COClAlCl3C6H5CO(CH2)3CH3+HCl\text{C}_6\text{H}_6 + \text{CH}_3(\text{CH}_2)_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{CO}(\text{CH}_2)_3\text{CH}_3 + \text{HCl}

Grignard Reaction

Methyl benzoate reacts with pentylmagnesium bromide (C5H11MgBr\text{C}_5\text{H}_{11}\text{MgBr}) to form valerophenone after acidic workup :

C6H5COOCH3+C5H11MgBrC6H5COC5H11+CH3OMgBr\text{C}_6\text{H}_5\text{COOCH}_3 + \text{C}_5\text{H}_{11}\text{MgBr} \rightarrow \text{C}_6\text{H}_5\text{COC}_5\text{H}_{11} + \text{CH}_3\text{OMgBr}

Industrial production emphasizes scalability through continuous flow reactors, optimizing yield (>90%) and purity (>95%) .

Chemical Reactivity and Functional Applications

Enantioselective Hydrogenation

Valerophenone’s prochiral structure enables enantioselective reduction to (R)- or (S)-1-phenyl-1-pentanol using chiral catalysts like Ru-BINAP complexes. This reaction is critical for producing chiral alcohols used in pharmaceuticals .

Photochemical Behavior

Valerophenone undergoes a Norrish Type II reaction under UV light, forming a biradical intermediate that cyclizes to yield cyclobutanol derivatives. This property underpins its use as a UV actinometer in photochemical studies .

Enzyme Inhibition

Valerophenone inhibits carbonyl reductase (IC50=12.3μM\text{IC}_{50} = 12.3 \, \mu\text{M}), an enzyme involved in ketone reduction pathways. This inhibition has implications for metabolic engineering and drug design .

Biological and Biochemical Roles

Role in Hop (Humulus lupulus) Resin Biosynthesis

Valerophenone synthase (VPS), a key enzyme in hop resin production, catalyzes the condensation of isovaleryl-CoA with malonyl-CoA to form phlorisovalerophenone, a precursor to bitter acids (e.g., humulone) . Comparative studies reveal VPS exhibits dual functionality:

  • VPS Activity: 6-fold higher catalytic efficiency for phlorisovalerophenone synthesis than chalcone synthase (CHS) .

  • CHS Activity: Produces naringenin-chalcone, a precursor to prenylflavonoids .

This bifunctionality suggests VPS modulates the balance between resin and flavonoid production in lupulin glands, influencing hop’s brewing and medicinal qualities .

Genetic Variation in VPS Expression

DNA sequencing of 12 hop varieties identified single-nucleotide polymorphisms (SNPs) in the VPS gene, correlating with variable bitter acid profiles. For example, the cultivar ‘Hallertauer Magnum’ exhibits a 23% higher VPS transcript level than ‘Saaz’ during cone development, enhancing resin accumulation .

Pharmacological and Toxicological Considerations

Synthetic Cathinone Derivatives

While valerophenone itself lacks psychoactivity, its derivatives, such as α-pyrrolidinovalerophenone (α-PVP), are potent synthetic cathinones. α-PVP inhibits dopamine and norepinephrine reuptake (IC50=18nM\text{IC}_{50} = 18 \, \text{nM} for DAT), leading to stimulant effects comparable to cocaine . Metabolism studies indicate α-PVP is primarily oxidized to β-hydroxy-α-PVP and lactam metabolites, detectable in urine for up to 72 hours post-administration .

Toxicity Profile

Valerophenone’s acute toxicity is low (LD₅₀ > 2,000 mg/kg in rodents), but its derivatives pose significant risks. α-PVP exposure in humans correlates with tachycardia, hallucinations, and neurotoxicity, necessitating stringent regulatory controls .

Industrial and Research Applications

Liquid Crystal Intermediates

Valerophenone serves as a precursor for alkyl-aryl ketones used in liquid crystal displays (LCDs). Its rigid aromatic core and flexible alkyl chain enhance mesophase stability, critical for optoelectronic devices .

Analytical Reference Standards

High-purity valerophenone (>95% HPLC) is certified for use in mass spectrometry and chromatography, aiding in the identification of novel psychoactive substances .

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